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The David Cockayne Centre for Electron Microscopy (DCCEM), housed within the Department
of Materials at the University of Oxford, stands as a premier facility for materials
characterization at the micro- and nano-scale. The centre provides researchers with access to
a comprehensive suite of advanced electron microscopy and focused ion beam
instrumentation, supported by a dedicated team of expert scientists and technicians.[1][2][3]
This guide offers an in-depth overview of the centre's core capabilities, technical specifications
of its key instrumentation, and detailed experimental protocols relevant to researchers in the
physical and life sciences.

The DCCEM is situated across two locations: the Holder Building on Parks Road and the
Hirsch Building at the Begbroke Science Park.[1] The centre's primary focus is on the physical
sciences, including but not limited to bioengineering, metallurgy, nanomaterials, and
semiconductors; however, it also accommodates life-science research.[3]

Core Instrumentation & Technical Specifications

The centre houses a formidable array of Transmission Electron Microscopes (TEMs), Scanning
Electron Microscopes (SEMs), and Focused lon Beam (FIB) instruments. The quantitative
specifications of some of the key microscopes are summarized in the tables below for ease of
comparison.

Transmission Electron Microscopes (TEM)
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Feature

JEOL JEM-2100

Electron Source

LaB6 cathode

Accelerating Voltage 80 - 200 kV
Point Resolution 0.27 nm
Line Resolution 0.14 nm

Magnification Range

50x - 1,000,000x

Camera

TVIPS TemCam-XF416 (4k x 4k)

Specimen Holders

Single tilt, Quartet, High-tilt, Cryo-holder

E ing El . SEM)

Feature

Zeiss Merlin

Electron Source

Schottky Field Emitter

Accelerating Voltage

0.02 - 30 kV

Resolution

0.8nm @ 15kV, 1.4 nm @ 1 kV

Probe Current

3 pA-40nA

Magnification Range

12x - 2,000,000x

Detectors

In-Lens SE, EsB, AsB, SE2, EDS, EBSD

Stage

5-axis motorized eucentric

Focused lon Beam (FIB) | SEM
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Thermo-Fisher Helios G4-

Feature Zeiss Auriga

CXe PFIB

o Elstar with UC+

SEM Column Gemini

monochromator

] Sub-nanometer at low

SEM Resolution 1.0nm @ 15 kV )

energies
SEM Accel. Voltage 0.1-30kV Not specified
lon Source Ga+ Liquid Metal Xe+ Plasma
lon Beam Resolution <7 nm @ 30 kV Not specified
lon Accel. Voltage 5-30kV 2-30kV
Gas Injection System Platinum MultiChem

, . Large volume 3D
Cross-sectional milling, o
o characterization, Ga+-free
Key Features Nanofabrication, TEM lamella ]
, sample preparation,
preparation _ .
Micromachining

Experimental Protocols

The following sections detail standardized methodologies for key experiments commonly
performed at electron microscopy facilities like the DCCEM.

Biological Sample Preparation for TEM

The preparation of biological specimens for TEM is a meticulous process aimed at preserving
the ultrastructure of cells and tissues. The following protocol outlines a conventional chemical
fixation and embedding procedure.

e Primary Fixation: The initial step is to stabilize the cellular structures. This is typically
achieved by immersing the sample in a solution of 2.5% glutaraldehyde and 2-4%
paraformaldehyde in a suitable buffer (e.g., phosphate buffer) for a duration ranging from 30
minutes to overnight.
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» Rinsing: The fixed sample is thoroughly rinsed with the buffer to remove excess fixative.

e Secondary Fixation: To enhance contrast, particularly of membranes, the sample is post-
fixed in a 1% osmium tetroxide solution for 1-2 hours.

o Dehydration: The water within the sample is gradually replaced with an organic solvent,
typically through a graded series of ethanol or acetone (e.g., 50%, 70%, 90%, 100%).

o Infiltration: The dehydrated sample is infiltrated with a resin (e.g., Epoxy or Spurr's resin) by
gradually increasing the concentration of the resin in the solvent.

o Embedding and Polymerization: The infiltrated sample is placed in a mold with fresh resin
and polymerized in an oven at a specific temperature (e.g., 60-70°C) for 24-48 hours.

e Sectioning: The hardened resin block containing the sample is trimmed, and ultrathin
sections (typically 70-90 nm) are cut using an ultramicrotome equipped with a diamond knife.

e Staining: The sections are collected on a TEM grid and stained with heavy metal salts, such
as uranyl acetate and lead citrate, to further enhance contrast.
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Biological Sample Preparation Workflow for TEM

Site-Specific TEM Sample Preparation using FIB-SEM

Focused lon Beam-Scanning Electron Microscopy (FIB-SEM) is a powerful technique for
preparing electron-transparent sections (lamellae) from specific regions of a bulk sample for
TEM analysis.

» Site Selection and Protection: The area of interest on the sample is identified using the SEM.
A protective layer, typically platinum, is deposited over this area using the gas injection
system to prevent damage during ion milling.
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Coarse Milling: A high-current gallium or xenon ion beam is used to mill away material on
either side of the protected region, creating a "trench" and leaving a thin, vertical section of
the material (the lamella).

Lift-Out: A micromanipulator needle is attached to the lamella. The bottom and sides of the
lamella are then cut free from the bulk material using the ion beam. The lamella, attached to
the needle, is carefully lifted out of the trench.

Mounting: The extracted lamella is transferred and attached to a TEM grid, often using ion-
beam-assisted platinum deposition to "weld" it in place.

Final Thinning: The lamella is thinned from both sides using a lower current ion beam to
achieve electron transparency (typically less than 100 nm).

Low-Energy Polishing: A final polishing step with a very low energy ion beam is often
performed to remove any amorphous surface layer created during the higher-energy milling
steps.
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FIB-SEM Workflow for TEM Sample Preparation
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Accessing the Facility

The David Cockayne Centre for Electron Microscopy is accessible to researchers from across
the University of Oxford and external academic and industrial users. Prospective users should
contact the centre's administration to discuss their project requirements and the available
access routes, which include training for independent use and service work conducted by the
centre's staff. For grant applications, it is advisable to contact the facility management in
advance to obtain the latest access rates and technical consultation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Technical Guide to the David Cockayne Centre for
Electron Microscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b053258#what-is-the-david-cockayne-centre-for-
electron-microscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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